molecular formula C19H15F3N2O5 B2858369 N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(trifluoromethyl)benzamide CAS No. 955241-31-3

N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(trifluoromethyl)benzamide

カタログ番号: B2858369
CAS番号: 955241-31-3
分子量: 408.333
InChIキー: GNFZOQTXYDWBHA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a benzamide derivative featuring a benzo[d][1,3]dioxol-5-yl (benzodioxole) moiety and a 2-oxooxazolidin-5-ylmethyl backbone. The trifluoromethyl (-CF₃) group at the benzamide position enhances its lipophilicity and metabolic stability, making it a candidate for pharmacological applications.

特性

IUPAC Name

N-[[3-(1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O5/c20-19(21,22)14-4-2-1-3-13(14)17(25)23-8-12-9-24(18(26)29-12)11-5-6-15-16(7-11)28-10-27-15/h1-7,12H,8-10H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFZOQTXYDWBHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC3=C(C=C2)OCO3)CNC(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Structural Comparison with Similar Compounds

The compound shares core structural motifs with several classes of benzodioxole-containing benzamides. Key differentiating features include the oxazolidinone ring and trifluoromethyl substitution, which distinguish it from related analogs. Below is a detailed comparison:

Table 1: Structural Features of Comparable Compounds
Compound Name / ID Core Structure Key Substituents Heterocycle Type References
Target Compound Benzamide + benzodioxole -CF₃, oxazolidinone Oxazolidinone
CCG258205 (14an) Benzamide + benzodioxole Pyridin-2-yl ethyl, piperidine Piperidine
B20 Benzamide + benzodioxole Chloromethyl, isopropylcarbamoyl None
4p (2-oxoacetamide) Benzamide + benzodioxole + α-keto group 4-Methoxyphenyl None
5-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl] analog Benzamide + thiazolidinone -CF₃, methoxy Thiazolidinone
Compound 28 (IDO1 inhibitor) Benzimidazole + benzodioxole Benzo[d]imidazol-1-yl Benzimidazole

Key Observations :

Heterocycle Impact: The oxazolidinone ring in the target compound contrasts with thiazolidinone (e.g., ) and piperidine (e.g., CCG258205 ) cores. Oxazolidinones are known for antibacterial activity, while thiazolidinones are associated with antidiabetic and anti-inflammatory effects. Piperidine-containing analogs (e.g., CCG258205) show higher yields (82–90%) and purity (>95%), suggesting synthetic feasibility for rigid heterocycles .

Substituent Effects :

  • The -CF₃ group in the target compound enhances electron-withdrawing properties compared to methoxy (-OMe) or chloro (-Cl) groups in analogs like B20 and 4p . This may improve binding to hydrophobic enzyme pockets.
  • Compounds with pyridyl or imidazole substituents (e.g., CCG258205, Compound 28) exhibit diversified bioactivity, highlighting the role of aromatic/hydrogen-bonding groups .

Pharmacological Potential and SAR Trends

While the target compound’s specific activity is undocumented in the evidence, insights can be drawn from analogs:

Enzyme Inhibition: Piperidine-based benzamides (e.g., CCG258205) act as GPCR kinase inhibitors, with substituent variations (e.g., pyridyl vs. phenyl) modulating potency . PCSK9 inhibitors (e.g., C5–C10 ) rely on benzodioxole-linked benzamides with methoxymethyl groups, suggesting the target’s -CF₃ may offer novel binding interactions.

Antimicrobial Activity: Oxazolidinones (e.g., linezolid) are established antibiotics.

Metabolic Stability :

  • The -CF₃ group may reduce oxidative metabolism compared to -OMe or -Cl analogs, as seen in fluorinated pharmaceuticals .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。